1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 .Scientific Research Applications
Synthesis and Transformation into Various Compounds : 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride has been used in the synthesis of various stereodefined piperidines and their transformation into amino acids, amino alcohols, and other compounds (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Crystal and Molecular Structure Analysis : The compound's crystal and molecular structure have been characterized through techniques like single crystal X-ray diffraction, computational calculations, and spectroscopic methods (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Potential in Cancer Treatment : It has been explored for its potential in cancer treatment as part of Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of 3β-Acyloxytropan-3α-Carboxylic Acid Hydrochlorides : This compound has been synthesized and studied for its structural and conformational properties, contributing to the understanding of related chemical structures (Burgos et al., 1992).
Diastereomeric Complex Studies : Research includes the study of diastereomeric complexes involving this compound for structural and spectroscopic analysis (Bartoszak-Adamska et al., 2011).
Mechanism of Action
While the specific mechanism of action for 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is not mentioned in the search results, it’s worth noting that piperidine derivatives have been found to have various pharmacological applications . For instance, ®- (-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .
Safety and Hazards
Future Directions
The future directions in the research of piperidine derivatives, including 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidines in the pharmaceutical industry .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKVBAGKSYUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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